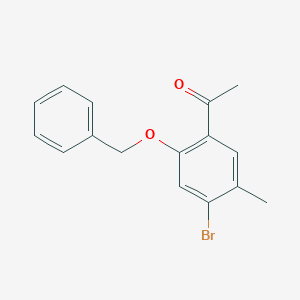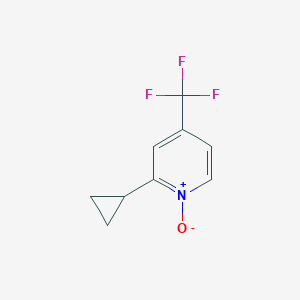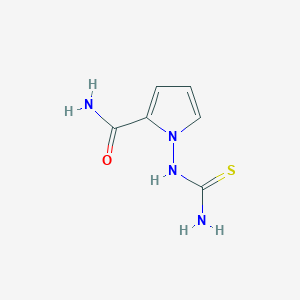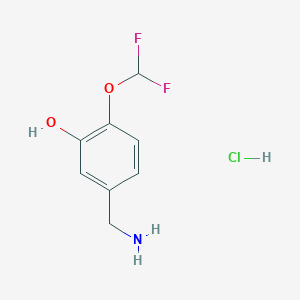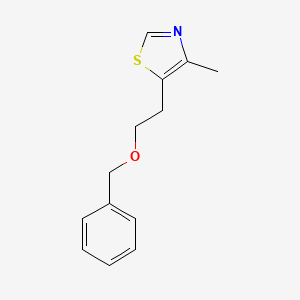![molecular formula C7H7ClN4 B8435794 6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8435794.png)
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with chlorine and methyl substituents at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form the intermediate 3,6-dichloropyridazine-1,2-diamine. This intermediate is then subjected to cyclization with formic acid to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学研究应用
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6-Chloro-1,2,4-triazolo[4,3-b]pyridazine: A closely related compound with similar structural features.
6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine: Another heterocyclic compound with comparable properties.
Pyrazolo[3,4-d]pyrimidine: Shares the triazole ring but differs in the fused ring system.
Uniqueness
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
6-chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-6-9-5(2)10-12(6)11-7(4)8/h3H,1-2H3 |
InChI 键 |
DCUYQKGXCADVJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC(=NN2N=C1Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



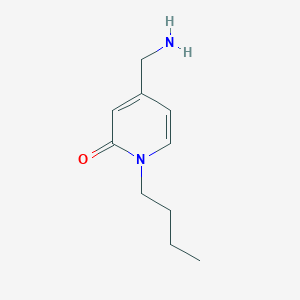
![4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B8435738.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8435747.png)
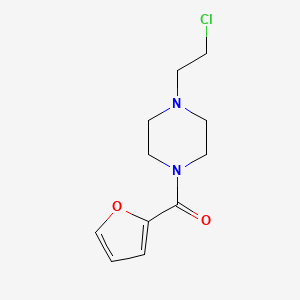
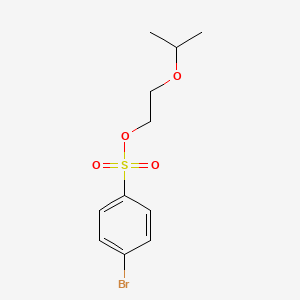
![7-Butyl-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8435767.png)

